An In-depth Technical Guide to 3,5-Bis(methoxycarbonyl)phenylboronic Acid: Properties, Synthesis, and Applications
An In-depth Technical Guide to 3,5-Bis(methoxycarbonyl)phenylboronic Acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 3,5-Bis(methoxycarbonyl)phenylboronic acid. This versatile building block is of significant interest in organic synthesis, medicinal chemistry, and materials science, primarily for its role in the formation of complex molecular architectures.
Core Chemical Properties
3,5-Bis(methoxycarbonyl)phenylboronic acid is a white to off-white solid organic compound. Its structure features a central phenyl ring substituted with a boronic acid group and two methoxycarbonyl groups at the 3 and 5 positions. This substitution pattern makes it a valuable trifunctional building block in organic synthesis.
Physicochemical Data
| Property | Value | Reference |
| CAS Number | 177735-55-6 | [1] |
| Molecular Formula | C₁₀H₁₁BO₆ | [2] |
| Molecular Weight | 238.00 g/mol | [2] |
| Appearance | White to off-white solid/powder | [2] |
| Purity | Typically ≥95% | [2] |
| InChI Key | WEJWFDLAZSVCJK-UHFFFAOYSA-N | [2] |
| Solubility | Soluble in organic solvents | [3] |
Synthesis of 3,5-Bis(methoxycarbonyl)phenylboronic Acid
A definitive, peer-reviewed synthesis protocol specifically for 3,5-Bis(methoxycarbonyl)phenylboronic acid was not identified in the available literature. However, a general and widely applicable method for the synthesis of arylboronic acids is the reaction of a corresponding aryl Grignard reagent with a trialkyl borate, followed by acidic hydrolysis. The logical precursor for this synthesis is dimethyl 5-bromoisophthalate.
Experimental Protocol: General Synthesis from an Aryl Halide
Materials:
-
Dimethyl 5-bromoisophthalate
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous tetrahydrofuran (THF)
-
Triisopropyl borate
-
Hydrochloric acid (e.g., 2 M)
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are placed. A crystal of iodine is added as an initiator. A solution of dimethyl 5-bromoisophthalate in anhydrous THF is added dropwise to the magnesium turnings. The reaction is initiated with gentle heating and then maintained at reflux until the magnesium is consumed.
-
Borylation: The Grignard solution is cooled to -78 °C in a dry ice/acetone bath. Triisopropyl borate, dissolved in anhydrous THF, is added dropwise, maintaining the low temperature. The reaction mixture is stirred at -78 °C for several hours and then allowed to warm to room temperature overnight.
-
Hydrolysis: The reaction is quenched by the slow addition of cold 2 M hydrochloric acid. The mixture is stirred for a period to ensure complete hydrolysis of the boronate ester.
-
Work-up and Purification: The aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Key Applications in Organic Synthesis
The primary application of 3,5-Bis(methoxycarbonyl)phenylboronic acid is as a substrate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl compounds and other substituted aromatic systems.[5]
Suzuki-Miyaura Cross-Coupling Reaction
3,5-Bis(methoxycarbonyl)phenylboronic acid serves as the organoboron component in the Suzuki-Miyaura coupling, reacting with various aryl or vinyl halides or triflates to form a new carbon-carbon bond. The ester functionalities on the phenyl ring can be retained or subsequently modified, offering further synthetic utility.
Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Halide
Materials:
-
3,5-Bis(methoxycarbonyl)phenylboronic acid
-
Aryl halide (e.g., 4-iodotoluene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., aqueous sodium carbonate solution)
-
Solvent (e.g., toluene or a mixture of toluene/ethanol/water)
-
Ethyl acetate
-
Brine
Procedure:
-
Reaction Setup: To a round-bottom flask are added 3,5-Bis(methoxycarbonyl)phenylboronic acid, the aryl halide, the palladium catalyst, and the solvent. The flask is purged with an inert gas (e.g., nitrogen or argon).
-
Addition of Base: The aqueous base is added to the reaction mixture.
-
Reaction: The mixture is heated to reflux with vigorous stirring for a specified time, typically monitored by thin-layer chromatography (TLC) or gas chromatography (GC) for the disappearance of the starting materials.
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to yield the desired biaryl compound.
Role in Medicinal Chemistry and Materials Science
Derivatives of 3,5-Bis(methoxycarbonyl)phenylboronic acid are valuable intermediates in the synthesis of pharmaceuticals and functional materials. The ability to form carbon-carbon bonds via the Suzuki-Miyaura coupling allows for the construction of complex molecular scaffolds that are often found in biologically active compounds.[6]
In materials science, the pinacol ester of 3,5-Bis(methoxycarbonyl)phenylboronic acid is utilized as a linker in the synthesis of Metal-Organic Frameworks (MOFs).[7] The rigid aromatic core and the divergent orientation of the functional groups are well-suited for the construction of porous crystalline materials with potential applications in gas storage, separation, and catalysis.
Interaction with Biological Systems and Signaling Pathways
While there is no direct evidence in the searched literature of 3,5-Bis(methoxycarbonyl)phenylboronic acid being involved in specific cellular signaling pathways, the broader class of arylboronic acids is known to interact with biological systems. A key interaction is the reversible covalent bonding with cis-1,2- and -1,3-diols, which are common structural motifs in saccharides.[8]
This ability to bind to sugars means that boronic acid-containing molecules can recognize and bind to glycoproteins on cell surfaces. Such binding events can, in principle, trigger or modulate cellular signaling cascades. This property is being explored for applications in cell targeting, drug delivery, and the development of chemical sensors for biological analytes.[9][10]
Safety and Handling
3,5-Bis(methoxycarbonyl)phenylboronic acid should be handled in accordance with standard laboratory safety procedures. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for detailed information on hazards and handling precautions. In general, it is recommended to handle the compound in a well-ventilated area or a fume hood, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. The compound should be stored in a tightly sealed container in a cool, dry place.
References
- 1. 3,5-Bis(methoxycarbonyl)benzeneboronic acid, 97% | Fisher Scientific [fishersci.ca]
- 2. (3,5-Bis(methoxycarbonyl)phenyl)boronic acid | CymitQuimica [cymitquimica.com]
- 3. www1.udel.edu [www1.udel.edu]
- 4. 3,5-Bis(methoxycarbonyl)phenylboronic acid pinacol ester(944392-68-1) 1H NMR [m.chemicalbook.com]
- 5. Which boronic acids are used most frequently for synthesis of bioactive molecules? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 3,5-Bis (methoxycarbonyl)phenylboronic acid pinacol ester - CD Bioparticles [cd-bioparticles.net]
- 8. Molecular recognition with boronic acids—applications in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Electronic communication of cells with a surface mediated by boronic acid saccharide interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Boronic acids for sensing and other applications - a mini-review of papers published in 2013 - PMC [pmc.ncbi.nlm.nih.gov]
